N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
CAS No.: 1217217-99-6
VCID: VC5550221
Molecular Formula: C22H23ClFN3O2S
Molecular Weight: 447.95
* For research use only. Not for human or veterinary use.
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride - 1217217-99-6](/images/structure/VC5550221.png)
Description |
Molecular Formula and Weight
Structural RepresentationThe molecular structure can be represented as follows:
This structure highlights the presence of the fluorinated benzothiazole ring, which is crucial for its biological activity. SynthesisThe synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves several key steps:
Biological ActivityN-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride exhibits significant biological activity, particularly in antibacterial and anti-inflammatory domains. Mechanism of ActionThe mechanism of action involves interaction with specific biological targets such as enzymes or receptors within cells, potentially modulating their activity. Preliminary studies suggest dual action against microbial and cancerous cells. ApplicationsThe versatility of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride positions it as a valuable candidate in ongoing pharmaceutical research efforts aimed at developing novel therapeutic agents. Its potential applications include:
|
---|---|
CAS No. | 1217217-99-6 |
Product Name | N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride |
Molecular Formula | C22H23ClFN3O2S |
Molecular Weight | 447.95 |
IUPAC Name | (E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Standard InChI | InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+; |
Standard InChIKey | JYIDIBDKWXFFTE-MLBSPLJJSA-N |
SMILES | C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl |
Solubility | not available |
PubChem Compound | 18583292 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume